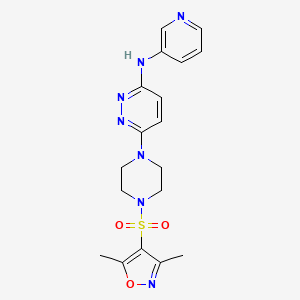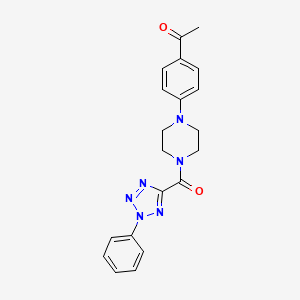![molecular formula C11H11F3N2O2 B2789819 N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide CAS No. 2305561-13-9](/img/structure/B2789819.png)
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide, also known as EFPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has also been shown to modulate the activity of certain receptors, such as G protein-coupled receptors (GPCRs), which are involved in various physiological processes, such as neurotransmission and hormone signaling.
Biochemical and Physiological Effects
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can induce cell death in cancer cells, inhibit inflammation, and modulate the activity of enzymes and receptors. In vivo studies have shown that N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can reduce tumor growth, improve cognitive function, and alleviate pain in animal models.
実験室実験の利点と制限
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has many potential future directions for scientific research. One direction is to further investigate the mechanism of action of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide, particularly its interactions with specific enzymes and receptors. Another direction is to explore the therapeutic potential of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can be used as a tool for studying the structure and function of proteins, such as enzymes and receptors, which can lead to the discovery of new drug targets and therapies.
合成法
The synthesis of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide involves the reaction between 2-ethoxy-4-(trifluoromethyl)pyridine and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper or palladium, under mild reaction conditions. The yield of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been used as a tool for studying the structure and function of proteins, such as enzymes and receptors. In pharmacology, N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been evaluated for its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion.
特性
IUPAC Name |
N-[6-ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-3-9(17)15-8-5-7(11(12,13)14)6-10(16-8)18-4-2/h3,5-6H,1,4H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBWVNTLBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)NC(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)

![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2789744.png)
![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)
![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)